![molecular formula C11H14BrNO3 B6593930 2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide CAS No. 862673-06-1](/img/structure/B6593930.png)

2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

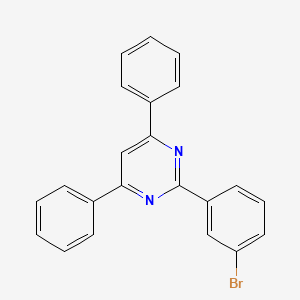

“2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide” is a chemical compound with the molecular formula C11H14BrNO3 . It is also known as "2-Propenamide, N- [2- (3,4-dihydroxyphenyl)ethyl]-2-methyl- (9CI)" .

Molecular Structure Analysis

The molecular structure of “2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide” consists of 11 carbon atoms, 14 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 3 oxygen atoms . The exact mass is 287.01600 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide” are as follows :Wissenschaftliche Forschungsanwendungen

1. Fluorescent ATRP Initiator

The compound 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide has been synthesized and analyzed using various spectroscopic techniques. It demonstrates an efficient role as a fluorescent atom transfer radical polymerization (ATRP) initiator, particularly in the polymerization of acrylates, showcasing its potential in the field of polymer chemistry (Kulai & Mallet-Ladeira, 2016).

2. Reactivity and Product Formation

Research on the reactivity of 3-bromo-N-(p-bromophenyl)propanamide has revealed its unique behavior with different bases, leading to the formation of β-lactams or acrylanilides depending on the deprotonation site. This study has pinpointed the precise conditions needed to selectively yield these products, highlighting the compound's versatility in synthetic chemistry (Pandolfi et al., 2019).

3. Antimicrobial Agent Synthesis

Substituted phenyl azetidines, including 2-(4-bromo phenyl) propan-1-ol derivatives, have been synthesized and screened for antimicrobial activity. This indicates the compound's potential application in developing new antimicrobial agents (Doraswamy & Ramana, 2013).

4. Copolymer Synthesis

Research involving halogen ring-substituted 2-cyano-3-phenyl-2-propenamides, which are structurally related to 2-bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide, has been conducted to synthesize novel copolymers. These copolymers exhibit high glass transition temperatures and stability, indicating their potential in materials science (Kharas et al., 2015).

5. Chemical Structure and Biological Activity

The chemical structure and biological activity of amides from the stem of Capsicum annuum have been studied, providing insights into the compound's potential medicinal properties (Chen et al., 2011).

Eigenschaften

IUPAC Name |

2-bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3/c1-7(12)11(16)13-5-4-8-2-3-9(14)10(15)6-8/h2-3,6-7,14-15H,4-5H2,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZVAJNPGRBFOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCC1=CC(=C(C=C1)O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30729439 |

Source

|

| Record name | 2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide | |

CAS RN |

862673-06-1 |

Source

|

| Record name | 2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6593952.png)